molecular formula C9H21NO B094052 N,N-dimethylheptan-1-amine Oxide CAS No. 15290-93-4

N,N-dimethylheptan-1-amine Oxide

Cat. No.: B094052
CAS No.: 15290-93-4
M. Wt: 159.27 g/mol
InChI Key: SOVWKKYLBJMOPM-UHFFFAOYSA-N
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Description

N,N-Dimethylheptan-1-amine oxide is an organic compound with the molecular formula C9H21NO. It is a tertiary amine oxide, characterized by the presence of a heptyl chain attached to a nitrogen atom, which is further bonded to two methyl groups and an oxygen atom. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylheptan-1-amine oxide can be synthesized through the oxidation of N,N-dimethylheptan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the amine oxide without over-oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and stabilizers may also be employed to enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylheptan-1-amine oxide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethylheptan-1-amine oxide primarily involves its surfactant properties. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This action is particularly effective against bacterial cells, making it a potential antibacterial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

  • N,N-Dimethyloctan-1-amine oxide
  • N,N-Dimethylhexan-1-amine oxide
  • N,N-Dimethyldecan-1-amine oxide

Comparison: N,N-Dimethylheptan-1-amine oxide is unique due to its specific heptyl chain length, which influences its surfactant properties and biological activity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, surface activity, and antimicrobial efficacy. For instance, N,N-dimethyloctan-1-amine oxide, with a longer alkyl chain, may have higher hydrophobicity and stronger membrane-disrupting capabilities .

Biological Activity

N,N-Dimethylheptan-1-amine oxide, also known as a tertiary amine oxide, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including metabolism, toxicology, and potential applications in various fields.

This compound is characterized by the presence of a tertiary amine functional group and an oxide group. Its molecular structure allows it to participate in various biochemical reactions, making it relevant in both environmental and biological contexts.

Metabolism

The metabolism of this compound involves enzymatic oxidation processes. Similar compounds have been shown to undergo N-oxidation primarily through the action of flavin-containing monooxygenases and cytochrome P450 enzymes. These metabolic pathways lead to the formation of various metabolites, which can exhibit different biological activities compared to the parent compound.

Table 1: Metabolic Pathways of Amine Oxides

Enzyme TypeReaction TypeMajor Metabolites
Flavin-containing monooxygenasesN-oxidationN,N-dimethylheptan-1-amine N-oxide
Cytochrome P450N-demethylationN-methylaniline, formaldehyde

Toxicological Profile

The toxicological effects of this compound have been studied extensively in various animal models. Acute toxicity studies indicate that the compound can induce adverse effects at high doses, including hematological changes and organ damage.

Case Study: Toxicity in Rodents

In a study involving rodents, administration of high doses (e.g., 1350 mg/kg) resulted in significant alterations in blood parameters and organ histopathology. Chronic exposure led to conditions such as methemoglobinemia and splenomegaly, highlighting the compound's potential for causing oxidative stress and cellular damage.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that tertiary amine oxides can possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of microbial cell membranes.

2. Cytotoxic Effects
In vitro studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

3. Environmental Impact
As a surfactant, this compound has been investigated for its role in bioremediation processes. Certain bacterial strains can utilize it as a carbon source, aiding in the degradation of environmental pollutants.

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields such as pharmaceuticals and environmental science. The following findings summarize key research outcomes:

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
BiodegradationUtilized by Sphingomonas spp. for pollutant degradation

Properties

IUPAC Name

N,N-dimethylheptan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVWKKYLBJMOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409296
Record name N,N-Dimethylheptan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15290-93-4
Record name N,N-Dimethylheptan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylheptylamine N-oxide hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 28.6 g of dimethylheptyl amine was added slowly 100 ml 30% H2O2 as in Example 4 to give the dimethylheptyl amine oxide. NMR showed the resulting semisolid material to contain 29% water and 71% of the amine oxide.
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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